REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[O:13][CH3:14].CN([CH:18]=[O:19])C.O=P(Cl)(Cl)Cl>C1C(Cl)=CC=C(Cl)C=1>[CH3:14][O:13][C:4]1[CH:5]=[C:6]([CH:18]=[O:19])[C:7]2[C:12]([C:3]=1[O:2][CH3:1])=[CH:11][CH:10]=[CH:9][CH:8]=2
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC2=CC=CC=C12)OC
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
C1=CC(=CC=C1Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with a cold aqueous solution of NaOAc
|
Type
|
ADDITION
|
Details
|
diluted with H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated and in vacuo and dichlorobenzene
|
Type
|
CUSTOM
|
Details
|
was removed by kugelrohr distillation at 110° C./0.5 mm Hg
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C2=CC=CC=C2C1OC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 596 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |